molecular formula C29H29N3O4 B5041391 2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B5041391
M. Wt: 483.6 g/mol
InChI Key: MCTTYEBARBFLOY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a structurally complex benzo[a]phenanthridinone derivative. Its core framework consists of a tetrahydrobenzo[a]phenanthridinone scaffold substituted with a 2-(morpholin-4-yl)-5-nitrophenyl group at the 5-position and two methyl groups at the 2-position (Figure 1). The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) and the nitro group (-NO₂) on the phenyl ring are critical structural features that distinguish it from related compounds.

Properties

IUPAC Name

2,2-dimethyl-5-(2-morpholin-4-yl-5-nitrophenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-29(2)16-22-26-20-6-4-3-5-18(20)7-9-23(26)30-28(27(22)25(33)17-29)21-15-19(32(34)35)8-10-24(21)31-11-13-36-14-12-31/h3-10,15,28,30H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTTYEBARBFLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C=CC(=C5)[N+](=O)[O-])N6CCOCC6)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, starting from readily available precursors One common route involves the formation of the tetrahydrobenzo[a]phenanthridinone core through a series of cyclization reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve the use of solvents like dichloromethane, ethanol, or water, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of quinones or other oxygenated derivatives, while reduction can yield amines or other reduced species. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one may exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or receptors implicated in tumor growth and proliferation. For instance, studies on related compounds have shown efficacy against non-small cell lung cancer (NSCLC) by targeting mutated forms of the epidermal growth factor receptor (EGFR) .

Inhibition of Protein Kinases

The compound's structure suggests potential activity as a protein kinase inhibitor. Protein kinases are critical in various signaling pathways related to cell growth and survival. Inhibiting these enzymes can lead to therapeutic effects in diseases characterized by aberrant signaling pathways, such as cancer and inflammatory disorders .

Neuroprotective Effects

Some derivatives of morpholine-containing compounds have demonstrated neuroprotective effects in preclinical studies. These compounds may help mitigate neuronal damage in conditions like Alzheimer's disease through mechanisms that involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

StudyCompoundFindings
Morpholine derivativesShowed significant inhibition of tumor cell proliferation in vitro.
Nitrophenyl analogsExhibited selective inhibition against specific protein kinases involved in cancer progression.
Neuroprotective agentsDemonstrated reduced apoptosis in neuronal cell lines under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis .

Comparison with Similar Compounds

Research Findings and Gaps

Preclinical Data on Analogs

  • Compound 968 : Reduces tumor growth in breast cancer (MCF-7) and pancreatic cancer (PANC-1) models by disrupting glutamine metabolism .
  • CB-839 : Shows synergy with chemotherapy and radiation in NSCLC and leukemia models .

Hypotheses for the Target Compound

  • Mechanistic Potential: The morpholine group could facilitate interactions with polar residues in glutaminase’s binding pocket, while the nitro group might stabilize binding via charge-transfer interactions.
  • Metabolic Effects : Unclear if the nitro group confers off-target effects (e.g., redox modulation) compared to 968 .

Biological Activity

The compound 2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a member of the phenanthridine family, which has been noted for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Phenanthridine Core : Known for its role in various biological activities, including antitumor and antimicrobial properties.
  • Morpholine and Nitro Substituents : These functional groups may enhance the compound's solubility and biological interactions.

Antimicrobial Activity

Research has indicated that phenanthridine derivatives exhibit significant antimicrobial properties. For instance, a related phenanthridine amide derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 61.31 μM against Mycobacterium tuberculosis . While specific data for our compound is limited, the structural similarities suggest potential anti-tubercular activity.

Antitumor Activity

A closely related compound, designated as 968 (5-(3-bromo-4-(dimethylamino)phenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one), has shown promising antitumor effects. It inhibited cell proliferation and migration in non-small cell lung cancer (NSCLC) models by inducing G0/G1 phase arrest in the cell cycle . This suggests that our compound may also possess similar antitumor properties due to structural parallels.

Topoisomerase Inhibition

Phenanthridine derivatives have been studied for their ability to inhibit topoisomerases—enzymes crucial for DNA replication and transcription. The cytotoxicity observed in various studies correlates with the ability of these compounds to poison topoisomerase I and II complexes . This mechanism is likely relevant for our compound as well.

Cell Cycle Modulation

The modulation of cell cycle progression through cyclin-dependent kinases (CDKs) has been noted in related compounds. For example, treatment with compound 968 led to increased expression of CDK4 and CDK6 while decreasing CCNE2 levels . Such alterations indicate a potential mechanism through which our compound may exert its effects on tumor cells.

Study on Antitubercular Activity

In a comparative study involving various phenanthridine derivatives, compounds with similar structures exhibited significant antitubercular activity. The most potent derivatives had MIC values ranging from 4.05 μM to 6.33 μM against Mycobacterium tuberculosis H37Rv strain . This highlights the potential efficacy of our compound in similar assays.

Antitumor Efficacy in Cancer Models

In another study focusing on the effects of phenanthridine derivatives on cancer cells, it was found that certain compounds could effectively inhibit cell growth without affecting normal cells . This selective toxicity is crucial for therapeutic applications and suggests that our compound may also exhibit this desirable property.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[a]phenanthridinone core via cyclization reactions under acidic or basic conditions.
  • Step 2 : Introduction of the morpholin-4-yl and nitro groups via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.
  • Step 3 : Purification using column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity . Key Consideration : Monitor reaction progress via TLC and optimize stoichiometric ratios of morpholine derivatives to avoid side products like unsubstituted intermediates .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the compound’s structure?

  • 1H/13C NMR : Identify protons and carbons in the morpholine ring (δ ~3.5–4.0 ppm for N-CH2), nitro group (meta-substituted aromatic protons at δ ~8.0–8.5 ppm), and dimethyl groups (δ ~1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C27H29N3O3, exact mass: 467.22 g/mol) with <2 ppm error .
  • IR Spectroscopy : Detect carbonyl (C=O stretch ~1650 cm⁻¹) and nitro (NO2 asymmetric stretch ~1520 cm⁻¹) groups .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT) studies to confirm target specificity .
  • Batch Analysis : Use HPLC to verify purity (>98%) and rule out degradation products influencing activity .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., HeLa, MCF-7) to assess potency variability .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs, focusing on the morpholine ring’s hydrogen bonding with active-site residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to validate docking poses and assess entropy-driven binding .
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing nature) with activity data to optimize lead compounds .

Methodological Challenges

Q. How to design experiments for assessing environmental persistence and ecotoxicity?

Follow ISO 14507 guidelines:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS to calculate half-life (t1/2) .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition assays (OECD 201) to evaluate ecological risks .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Flow Chemistry : Optimize continuous-flow reactors for high-temperature/pressure steps (e.g., nitro group introduction) to reduce side reactions .
  • Catalyst Screening : Test Pd(OAc)2/XPhos or Buchwald-Hartwig conditions for efficient aryl-morpholine coupling .
  • Design of Experiments (DoE) : Apply factorial design to variables like temperature, solvent polarity, and catalyst loading to maximize yield .

Data Analysis and Interpretation

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Solubility Profile :
SolventSolubility (mg/mL)
DMSO>50
Water<0.1
Ethanol~10
The morpholine ring enhances DMSO/ethanol solubility via H-bonding, while the nitro group reduces aqueous solubility .
  • Contradiction Resolution : Verify pH (e.g., solubility increases in acidic buffers due to morpholine protonation) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns to reference data (e.g., Cambridge Structural Database) .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes (ΔH) between polymorphs .
  • Solid-State NMR : Resolve crystallographic differences in methyl group orientations .

Advanced Research Applications

Q. How to investigate the compound’s potential as a fluorescent probe?

  • Fluorescence Spectroscopy : Measure excitation/emission maxima (e.g., λex = 350 nm, λem = 450 nm) in varying solvents .
  • Quantum Yield Calculation : Compare intensity to reference standards (e.g., quinine sulfate) .
  • Live-Cell Imaging : Use confocal microscopy to track subcellular localization in HEK293 cells .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent Studies : Administer intravenously (5 mg/kg) and orally (10 mg/kg) to calculate bioavailability (AUC0–24) and half-life .
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.